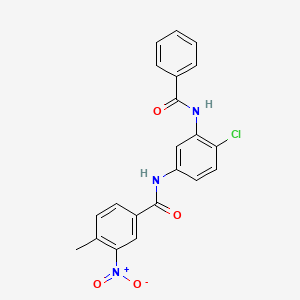![molecular formula C22H12FN3O6S2 B11694376 (5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dinitrophenoxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. The starting materials include 2,4-dinitrophenol, 3-fluorobenzaldehyde, and thiosemicarbazide. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid. The key steps in the synthesis include:
- Condensation of 2,4-dinitrophenol with 3-fluorobenzaldehyde to form an intermediate.
- Reaction of the intermediate with thiosemicarbazide to form the thiazolidinone ring.
- Purification of the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives
- 2-Fluorodeschloroketamine
Uniqueness
(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C22H12FN3O6S2 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H12FN3O6S2/c23-14-4-2-5-15(11-14)24-21(27)20(34-22(24)33)10-13-3-1-6-17(9-13)32-19-8-7-16(25(28)29)12-18(19)26(30)31/h1-12H/b20-10- |
InChI Key |
WFHYOACVKDNUOJ-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11694296.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11694303.png)
![N-[1-(allylamino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11694304.png)
![Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid](/img/structure/B11694311.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694313.png)
![4-{[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11694314.png)
![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
![(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694325.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11694328.png)
![1-[2-(morpholin-4-yl)ethyl]-3-[(octyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11694335.png)

![4-fluoro-N-[3-({(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11694351.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)
